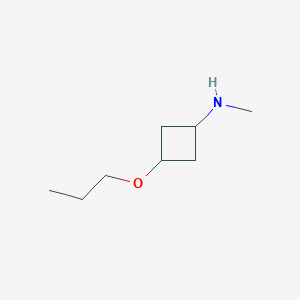
N-methyl-3-propoxy-cyclobutanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-3-propoxy-cyclobutanamine is an organic compound that belongs to the class of cyclobutanamines It is characterized by a cyclobutane ring substituted with a methyl group and a propoxy group, making it a unique structure in organic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-propoxy-cyclobutanamine can be achieved through several synthetic routes. One common method involves the alkylation of cyclobutanamine with propyl bromide in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Another approach involves the reductive amination of 3-propoxycyclobutanone with methylamine. This reaction is catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a palladium catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-3-propoxy-cyclobutanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of 3-propoxycyclobutanone or 3-propoxycyclobutanecarboxylic acid.
Reduction: Formation of N-methyl-3-propoxycyclobutanamine derivatives.
Substitution: Formation of halogenated or thiolated cyclobutanamines.
Applications De Recherche Scientifique
N-methyl-3-propoxy-cyclobutanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-methyl-3-propoxy-cyclobutanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of enzymes involved in neurotransmitter metabolism. The compound’s unique structure allows it to bind to active sites of enzymes, altering their activity and leading to physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylcyclobutanamine: Lacks the propoxy group, making it less versatile in chemical reactions.
3-propoxycyclobutanamine: Lacks the methyl group, affecting its reactivity and biological activity.
N-methyl-3-aminopropyltrimethoxysilane: Contains a silane group, making it more suitable for applications in materials science.
Uniqueness
N-methyl-3-propoxy-cyclobutanamine stands out due to its unique combination of a cyclobutane ring, a methyl group, and a propoxy group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
N-methyl-3-propoxycyclobutan-1-amine |
InChI |
InChI=1S/C8H17NO/c1-3-4-10-8-5-7(6-8)9-2/h7-9H,3-6H2,1-2H3 |
Clé InChI |
LAEVLHVFKGIISR-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1CC(C1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![n-Methyl-3-oxo-3,4-dihydro-2h-benzo[b][1,4]oxazine-7-carboxamide](/img/structure/B14909020.png)
![2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid](/img/structure/B14909024.png)
![N'-ethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14909029.png)





